molecular formula C8H6BrN3 B13025210 4-Bromo-2-methylpyrido[4,3-d]pyrimidine

4-Bromo-2-methylpyrido[4,3-d]pyrimidine

Cat. No.: B13025210
M. Wt: 224.06 g/mol
InChI Key: MNBOUQPQTNYUSX-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring, with a bromine atom at the 4-position and a methyl group at the 2-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-3-bromopyridine with 2,4-pentanedione under acidic conditions, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

4-bromo-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H6BrN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3

InChI Key

MNBOUQPQTNYUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

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